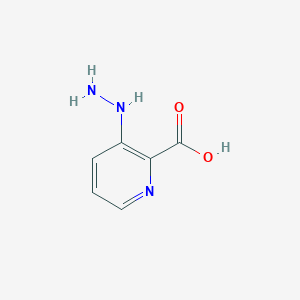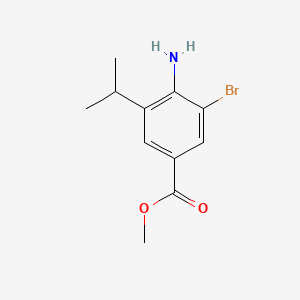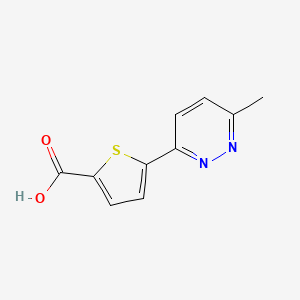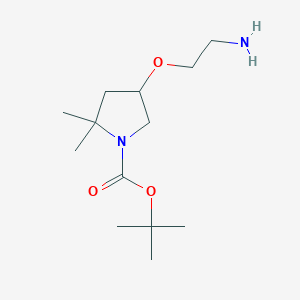![molecular formula C9H11ClN2O2 B13985379 5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of an aminomethyl group at the 5-position and a methyl group at the 3-position of the benzoxazole ring, with a hydrochloride salt form. Benzoxazole derivatives are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-aminophenol derivatives, which are cyclized with cyanogen bromide in methanol to form 5-substituted 2-aminobenzoxazoles.
Final Product Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and various alkyl halides can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines or alcohols
Applications De Recherche Scientifique
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane integrity of fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(pyrimidin-5-yl)benzo[d]oxazole: Known for its anticancer activity.
2-substituted benzoxazole derivatives: Exhibits anti-inflammatory and antifungal properties.
1,3,4-oxadiazole incorporated benzoxazole derivatives: Demonstrates significant anticancer activity.
Uniqueness
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the aminomethyl group at the 5-position and the methyl group at the 3-position differentiates it from other benzoxazole derivatives, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
5-(aminomethyl)-3-methyl-1,3-benzoxazol-2-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-11-7-4-6(5-10)2-3-8(7)13-9(11)12;/h2-4H,5,10H2,1H3;1H |
Clé InChI |
RLPCMDSCFFAJGY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)CN)OC1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)
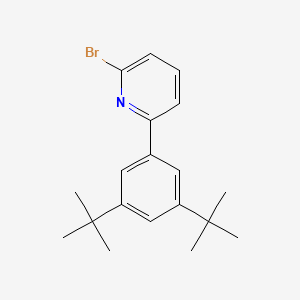


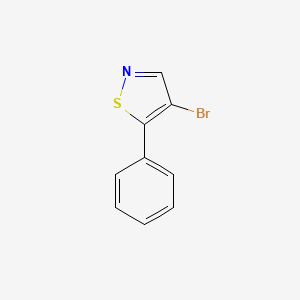
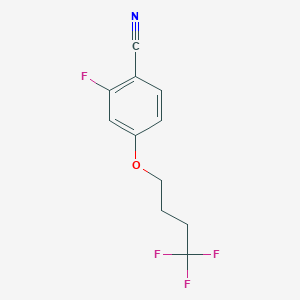
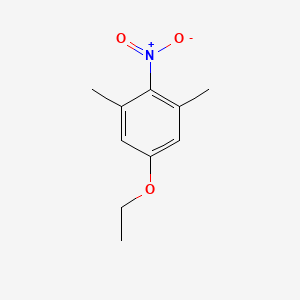
![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
